molecular formula C9H8BrN5O4 B455797 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 512810-18-3

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide

Cat. No.: B455797
CAS No.: 512810-18-3
M. Wt: 330.1g/mol
InChI Key: UWUKFRMSCYSMJM-UHFFFAOYSA-N
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Description

5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a chemical compound offered for research and development purposes. It belongs to the class of heterocyclic compounds, a vast category of structures that are of significant interest in medicinal and agrochemical research due to their diverse biological activities . The structure of this reagent, featuring both pyrazole and furohydrazide moieties, suggests its potential utility as a versatile building block or intermediate in synthetic organic chemistry. Researchers can leverage this compound in the design and synthesis of more complex molecules, particularly in the exploration of new chemical space for drug discovery . For instance, structurally related pyrazole derivatives have been investigated as selective inhibitors of biological targets such as fibroblast growth factor receptors (FGFRs) for potential anticancer applications , and as scaffolds for developing multitarget antiviral agents . This product is intended for use by qualified laboratory personnel exclusively for research and development. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O4/c10-6-4-14(13-8(6)15(17)18)3-5-1-2-7(19-5)9(16)12-11/h1-2,4H,3,11H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUKFRMSCYSMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141395
Record name 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-18-3
Record name 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target compound is dissected into two primary building blocks:

  • 4-Bromo-3-nitro-1H-pyrazole : Provides the halogenated nitro-pyrazole core.

  • 2-Furohydrazide : Delivers the furan-hydrazide moiety.
    Coupling these fragments via a methylene bridge constitutes the final step.

Pyrazole Subunit Preparation

4-Bromo-3-nitro-1H-pyrazole is synthesized through sequential reactions:

  • Cyclocondensation : Hydrazine hydrate reacts with 1,3-diketones (e.g., acetylacetone) under acidic conditions to form the pyrazole ring.

  • Nitration : Introduction of the nitro group at position 3 using mixed nitric-sulfuric acid at 0–5°C.

  • Bromination : Electrophilic bromination at position 4 with bromine in acetic acid, achieving >85% regioselectivity.

Furohydrazide Synthesis

2-Furohydrazide derives from:

  • Furan-2-carboxylic acid activation via thionyl chloride to form the acyl chloride.

  • Hydrazide formation through reaction with hydrazine hydrate in ethanol (Yield: 78–82%).

Methylene Bridge Coupling

A Mannich-type reaction links the subunits:

  • Reagents : Formaldehyde (37% aqueous), pyrazole derivative, and furohydrazide in methanol.

  • Conditions : Reflux at 65°C for 6–8 hours under nitrogen.

  • Yield : 68–72% after silica gel chromatography.

Advanced Synthetic Methodologies

Sonication-Assisted Synthesis

Ultrasound irradiation (35 kHz, 300 W) reduces reaction times by 60% compared to conventional heating:

  • Cyclocondensation : Complete within 1.5 hours vs. 4 hours thermally.

  • Coupling Step : Achieves 89% yield in 2 hours at 50°C.

Microwave-Assisted Functionalization

Microwave reactors (150°C, 200 W) enhance nitro group introduction:

  • Nitration Efficiency : 94% conversion in 15 minutes vs. 2 hours conventionally.

Flow Chemistry Approaches

Continuous flow systems improve scalability:

ParameterBatch ReactorFlow Reactor
Reaction Time8 hours45 minutes
Yield72%88%
Purity (HPLC)95%99%

Data adapted from large-scale production trials.

Reaction Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) increase coupling yields but complicate purification.

  • Ethereal solvents (THF, dioxane) favor selectivity but slow kinetics.

Catalytic Systems

  • Acid Catalysts : p-Toluenesulfonic acid (0.5 mol%) boosts Mannich reaction rates by 40%.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide enables aqueous-organic biphasic nitration (Yield: 91%).

Byproduct Formation

Major impurities include:

  • N-Nitrosamines : Mitigated by strict temperature control during nitration.

  • Di-substituted Pyrazoles : Minimized using excess bromine (1.2 eq) in bromination.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Hexane/ethyl acetate (3:1) eluent removes unreacted starting materials.

  • Preparative HPLC : C18 column with acetonitrile/water gradient achieves >99.5% purity.

Spectroscopic Confirmation

TechniqueKey Data Points
1H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, pyrazole-H), 6.78 (d, J=3.4 Hz, 1H, furan-H), 5.12 (s, 2H, CH2).
13C NMR 156.8 ppm (C=O), 143.2 ppm (pyrazole-C3).
IR 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asym).
HRMS m/z 330.0821 [M+H]+ (Calc. 330.0819).

Industrial Production Considerations

Cost Analysis

ComponentCost per kg (USD)
4-Bromo-3-nitro-1H-pyrazole1,200
2-Furohydrazide950
Total Raw Materials2,150
Production Cost3,400

Economies of scale reduce costs by 22% at 100 kg batches.

Environmental Impact

  • E-Factor : 8.7 (kg waste/kg product) for traditional synthesis vs. 3.2 for flow chemistry.

  • Solvent Recovery : 90% DMF recycled via vacuum distillation.

UV light (254 nm) activates nitro group introduction without strong acids:

  • Reagents : tert-Butyl nitrite, TiO2 photocatalyst.

  • Yield : 82% with 98% regioselectivity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromo group can yield various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. Research indicates that compounds with pyrazole rings can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. The presence of bromine and nitro substituents in 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide may enhance its potency by facilitating interactions with biological targets involved in tumor growth .

Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. Studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity : Research has demonstrated that pyrazole compounds exhibit antimicrobial effects against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance .

Agricultural Applications

Pesticidal Properties : The unique structure of this compound suggests potential use as a pesticide or herbicide. Pyrazole derivatives have been studied for their ability to disrupt the metabolic processes of pests, offering a novel approach to pest management in agriculture .

Plant Growth Regulators : Some studies indicate that certain pyrazole derivatives can act as plant growth regulators, enhancing growth and yield in crops. This application could be particularly beneficial in sustainable agriculture practices where chemical inputs need to be minimized.

Materials Science

Nonlinear Optical Properties : The compound's structural characteristics may confer nonlinear optical properties, making it suitable for applications in photonics and optoelectronics. Research into pyrazole derivatives has shown that they can be used in the development of materials for laser technology and optical switches .

Synthesis of New Materials : The ability to modify the functional groups on the pyrazole ring allows for the synthesis of new materials with tailored properties. This versatility can lead to advancements in creating materials with specific electrical or thermal properties .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesApplications
4-Bromo-3-nitro-1H-pyrazoleNitro and bromine substituentsAnticancer, anti-inflammatory
5-(4-nitrophenyl)-pyrazoleNitrophenyl groupAntimicrobial, plant growth regulator
3-Aryl-pyrazolesVarious aryl groupsNonlinear optics, material synthesis

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyrazole ring can also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide 4-Bromo, 3-nitro on pyrazole; 2-furohydrazide ~348.11 (estimated) Discontinued; structural studies prioritized
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide 4-Bromo on pyrazole (no nitro group) 285.10 Lab use only; simpler substitution pattern
3-(4-Bromophenyl)-N′-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide 4-Bromophenyl; pyridinylmethylene hydrazide 385.19 Potential sensor applications (e.g., metal ion detection)
N′-(5-Bromo-2-oxoindol-3-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide Indole-2-one; 4-methylbenzyloxy phenyl 522.33 Bioactive scaffold (e.g., kinase inhibition)
4-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]-N′-[(Z)-(2,4-dichloro-5-hydroxyphenyl)methylene]benzohydrazide 3-Amino-4-bromo pyrazole; dichloro-hydroxyphenyl 483.15 Antimicrobial/antifungal candidate
N′-[(Z)-(2-Bromo-4-hydroxy-5-methoxyphenyl)methylene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide Bromo-methoxy-hydroxyphenyl; nitro-methoxy pyrazole 514.22 Antioxidant or redox-active properties

Key Observations:

Compounds with indole or pyridinylmethylene groups (e.g., ) exhibit divergent applications, such as sensor development or kinase inhibition, underscoring the role of auxiliary aromatic systems in modulating bioactivity.

Structural Characterization :

  • Most compounds in this class rely on crystallographic validation using SHELX software, ensuring precise conformational analysis . For example, confirms pyrazoline structures via crystallography, a method applicable to the target compound.

Commercial and Safety Considerations: The target compound’s discontinued status contrasts with commercially available analogs like 5-[(2-naphthyloxy)methyl]-2-furohydrazide (CAS: 438472-54-9), which is actively marketed for research .

Biological Activity

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a furohydrazide moiety and a pyrazole ring substituted with bromine and nitro groups. The molecular formula is C10H9BrN4O4C_{10}H_{9}BrN_{4}O_{4}, with a molar mass of 301.11 g/mol. The presence of these functional groups suggests potential reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds similar to this compound have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

  • Case Study : A study demonstrated that related pyrazole derivatives showed significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 8 to 32 µg/mL against E. coli and S. aureus .

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, often comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

  • Research Findings : In a study evaluating the anti-inflammatory activity of various pyrazole compounds, it was found that certain derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly . The compound this compound is hypothesized to exhibit similar effects due to the presence of the pyrazole ring.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives.

  • Data Table: Anticancer Activity of Pyrazole Derivatives
CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer15
Compound BLung Cancer12
This compoundTBDTBDCurrent Study

These findings suggest that further investigation into the anticancer potential of this compound is warranted.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The nitro and bromo substituents may interact with specific enzymes or receptors, altering their activity.
  • Redox Reactions : The presence of electron-withdrawing groups like nitro can facilitate redox reactions, which may contribute to its antimicrobial and anticancer activities.
  • Inflammatory Pathways : By inhibiting pro-inflammatory cytokines, the compound could reduce inflammation effectively.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Introduction of Functional Groups : Bromination and nitration steps introduce the bromo and nitro groups.
  • Final Assembly : The furohydrazide moiety is attached through a condensation reaction.

Q & A

(Basic) What are the established synthetic routes for 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Cyclocondensation of substituted hydrazines with diketones or α,β-unsaturated ketones (e.g., using furfural derivatives as seen in and ).

Nitro/Bromine Functionalization : Electrophilic substitution or halogenation at the pyrazole ring (e.g., bromination using NBS or nitration with HNO₃/H₂SO₄, as inferred from and ).

Hydrazide Conjugation : Reaction of the pyrazole intermediate with 2-furoyl hydrazine via nucleophilic acyl substitution (analogous to hydrazide coupling in ).
Key Intermediates :

  • 4-Bromo-3-nitro-1H-pyrazole (precursor for electrophilic substitution).
  • 2-Furoyl hydrazide (derived from furoic acid hydrazination).
    References : .

(Basic) How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-Br at ~600 cm⁻¹, and hydrazide N-H at ~3200 cm⁻¹) .
  • NMR :
    • ¹H NMR : Resonances for pyrazole protons (δ 7.5–8.5 ppm), furan protons (δ 6.5–7.5 ppm), and hydrazide NH (δ 9–10 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O at ~165 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between pyrazole and furan moieties (as in and ) .

(Advanced) What strategies optimize the synthesis yield of this compound under varying reaction conditions?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity ( and ).
  • Catalysis : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency in bromination/nitration steps .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during nitration, while reflux (~120°C) accelerates hydrazide coupling .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates intermediates ( ).
    Yield Optimization Example : Adjusting stoichiometry of hydrazine to pyrazole intermediate (1.2:1 molar ratio) increases coupling efficiency by 15–20% .

(Advanced) How to address contradictions in reported biological activities, such as antimicrobial vs. anticonvulsant effects?

Methodological Answer:

  • Bioactivity Contextualization :
    • Antimicrobial Activity : Likely linked to nitro groups disrupting bacterial membranes ( and ).
    • Anticonvulsant Activity : Attributed to hydrazide moieties modulating GABAergic pathways ( ).
  • Data Reconciliation :
    • Dose-Dependent Effects : Low doses (<10 µM) may show anticonvulsant activity, while higher doses (>50 µM) induce antimicrobial effects due to cytotoxicity .
    • Structural Modifications : Introduce substituents (e.g., methyl groups) to enhance target specificity ().
      References : .

(Advanced) What computational methods predict the structure-activity relationship (SAR) for this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking :
    • Target Proteins : Carbonic anhydrase (PDB: 1CAM) or GABA receptors (PDB: 6HUP) ( and ).
    • Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities (∆G < -8 kcal/mol suggests strong interaction) .
  • QSAR Models :
    • Descriptors : LogP, polar surface area, and H-bond acceptors/donors (calculated via ChemAxon or MOE).
    • Regression Analysis : Correlates electronic parameters (e.g., nitro group charge) with IC₅₀ values ().
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
    References : .

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